2-Bromo-2,4,4-trimethylhexan-3-one
Description
Properties
CAS No. |
58763-44-3 |
|---|---|
Molecular Formula |
C9H17BrO |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-bromo-2,4,4-trimethylhexan-3-one |
InChI |
InChI=1S/C9H17BrO/c1-6-8(2,3)7(11)9(4,5)10/h6H2,1-5H3 |
InChI Key |
YPAYLTPOZDMUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C(C)(C)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Bromination at the 2-position likely proceeds via an acid-catalyzed mechanism. In a protocol analogous to the bromination of alcohols, hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) could facilitate the substitution. The reaction mixture is heated to 120°C for 5 hours , with hexane as a solvent to aid in product isolation.
$$
\text{2,4,4-Trimethylhexan-3-one} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-Bromo-2,4,4-trimethylhexan-3-one} + \text{H}_2\text{O}
$$
Yield Optimization : The use of excess HBr (47% aqueous solution) and sulfuric acid as a catalyst maximizes protonation of the carbonyl oxygen, enhancing electrophilicity at the α-carbon. A reported 78% yield for the analogous bromination of 3,5,5-trimethylhexanol suggests similar efficiency for this pathway.
Alkylation of Brominated Precursors
An alternative approach involves constructing the ketone skeleton through alkylation of a brominated intermediate.
Grignard Reaction with Bromoalkanes
A Grignard reagent derived from 2-bromo-2,4,4-trimethylhexane could react with an appropriate carbonyl compound. For example, reaction with methyl magnesium bromide and subsequent oxidation might yield the target ketone:
$$
\text{2-Bromo-2,4,4-trimethylhexane} \xrightarrow{\text{Mg, THF}} \text{Grignard Reagent} \xrightarrow{\text{CO}_2} \text{2,4,4-Trimethylhexan-3-one} \xrightarrow{\text{HBr}} \text{Target Compound}
$$
Challenges : Steric hindrance from the tertiary bromide and the bulky ketone group may limit reaction efficiency.
Halogen Exchange Reactions
Finkelstein Reaction Adaptations
A halogen exchange reaction using sodium iodide (NaI) in acetone could replace a chloride or iodide precursor with bromide. However, this method is less common for tertiary bromides due to their stability.
Analysis of Synthetic Outcomes
Comparative Efficiency of Methods
| Method | Reagents | Conditions | Yield | Limitations |
|---|---|---|---|---|
| Direct Bromination | HBr, H₂SO₄, hexane | 120°C, 5h | ~78%* | Competing oxidation side reactions |
| Grignard Alkylation | Mg, CO₂, HBr | THF, reflux | 40-60% | Steric hindrance |
| Halogen Exchange | NaI, acetone | RT, 24h | <30% | Low feasibility for tertiary systems |
Purification Strategies
Due to the high boiling point of branched alkanes (e.g., 2,3,4-trimethylhexane boils at ~128°C), fractional distillation under reduced pressure is recommended. The target compound’s polarity differences from precursors facilitate separation via column chromatography (silica gel, hexane/ethyl acetate).
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,4,4-trimethylhexan-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or diethyl ether.
Major Products
Substitution: Formation of 2-hydroxy-2,4,4-trimethylhexan-3-one or other substituted derivatives.
Elimination: Formation of alkenes such as 2,4,4-trimethylhex-2-ene.
Reduction: Formation of 2-bromo-2,4,4-trimethylhexan-3-ol.
Scientific Research Applications
2-Bromo-2,4,4-trimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-2,4,4-trimethylhexan-3-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various transformations such as reduction or condensation. The compound’s reactivity is influenced by the presence of the bulky trimethyl groups, which can affect the steric and electronic properties of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Ketones
To contextualize the properties and reactivity of 2-bromo-2,4,4-trimethylhexan-3-one, we compare it with three analogues:
2-Bromo-2,3,4,6,7,8-hexahydro-1-benzopyran-5-one
Cyclohexylmethyl Bromide
2-Bromo-2',4'-dimethoxyacetophenone
Table 1: Structural and Functional Comparison
Table 2: Key Reaction Pathways
| Compound | Preferred Reactions | Byproducts/Challenges |
|---|---|---|
| This compound | SN2 displacement, cyclization | Steric hindrance from methyl groups |
| 2-Bromo-2,3,4,6,7,8-hexahydro-1-benzopyran-5-one | Oxidative aromatization | Ring-opening under harsh conditions |
| Cyclohexylmethyl Bromide | Alkylation, nucleophilic substitution | Competing elimination (E2) |
Q & A
Q. What are the recommended synthetic routes for preparing 2-Bromo-2,4,4-trimethylhexan-3-one, and how do steric effects influence reaction optimization?
Methodological Answer: The compound can be synthesized via bromination of 2,4,4-trimethylhexan-3-one using reagents like PBr₃ or HBr under controlled conditions. Steric hindrance from the 2,4,4-trimethyl groups necessitates careful optimization of solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature to avoid byproduct formation. For route planning, databases like REAXYS and BKMS_METABOLIC can identify analogous protocols for brominated ketones . Key parameters to monitor include:
| Parameter | Consideration |
|---|---|
| Reagent | PBr₃ (mild conditions) vs. HBr (acidic, higher reactivity) |
| Solvent | Non-polar solvents may reduce steric crowding at the reaction site |
| Temperature | Lower temps (0–25°C) to minimize elimination side reactions |
| Yield Optimization | Use GC-MS or HPLC to track purity during reaction quenching and workup |
Q. How can NMR spectroscopy resolve the stereochemical and electronic environment of this compound?
Methodological Answer: 1H/13C NMR, coupled with 2D techniques (e.g., COSY, HSQC), is critical for distinguishing overlapping signals from methyl groups and the bromine atom. Key steps:
- 1H NMR: Identify deshielded protons near the carbonyl (δ 2.1–2.5 ppm) and bromine (δ 3.0–3.5 ppm).
- 13C NMR: Carbonyl carbon (δ 205–215 ppm) and quaternary carbons (δ 35–45 ppm) reflect steric and electronic effects.
- DEPT-135: Differentiate CH₃, CH₂, and CH groups near the substituents .
- Solvent Choice: CDCl₃ minimizes signal broadening caused by steric crowding.
Advanced Research Questions
Q. What computational models (e.g., DFT, QSPR) predict the thermodynamic stability and reaction pathways of this compound?
Methodological Answer: Density Functional Theory (DFT) calculates energy barriers for reactions like nucleophilic substitution or elimination. Quantum Chemistry-based tools (e.g., CC-DPS) model steric effects from methyl groups, predicting regioselectivity in SN2 vs. E2 mechanisms . Key applications:
- Transition State Analysis: Identify steric clashes between methyl groups and nucleophiles.
- QSPR Models: Correlate substituent effects with solubility or reactivity using databases like PISTACHIO .
Q. How do steric effects from the 2,4,4-trimethyl groups influence competing reaction mechanisms (e.g., elimination vs. substitution)?
Methodological Answer: The bulky methyl groups at C2 and C4 disfavor SN2 mechanisms (due to hindered backside attack) and promote elimination (E2) or radical pathways. Experimental validation:
- Kinetic Studies: Compare reaction rates with less-hindered analogs (e.g., 2-bromohexan-3-one).
- Isotopic Labeling: Track bromide displacement using 18O-labeled ketones to confirm mechanistic pathways .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields or byproduct profiles during multi-step syntheses involving this compound?
Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). Mitigation strategies:
- Reproducibility Checks: Standardize solvent drying (molecular sieves) and inert atmospheres (N₂/Ar).
- Byproduct Identification: Use LC-MS/MS to detect minor intermediates (e.g., enol ethers from elimination).
- Control Experiments: Test each synthetic step independently to isolate error sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
